4-tert-Butylcyclohexyl acetate

Description

The exact mass of the compound 4-tert-Butylcyclohexyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163103. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-tert-Butylcyclohexyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-Butylcyclohexyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

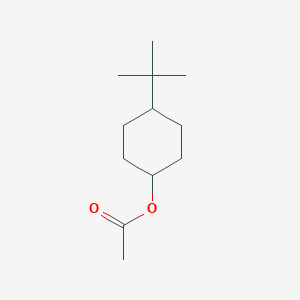

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylcyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h10-11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZRJSQZCBXRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(CC1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027974, DTXSID701014582, DTXSID70893643 | |

| Record name | 4-tert-Butylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-tert-Butylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylcyclohexyl acetate, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Dry Powder, Water or Solvent Wet Solid, Liquid; Liquid | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

32210-23-4, 1900-69-2, 10411-92-4 | |

| Record name | 4-tert-Butylcyclohexyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32210-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylcyclohexanyl acetate, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexyl acetate, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010411924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032210234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-tert-Butylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylcyclohexyl acetate, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-tert-butylcyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-tert-butylcyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-tert-butylcyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLCYCLOHEXYL ACETATE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN4PL52AKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-TERT-BUTYLCYCLOHEXANYL ACETATE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATR4EHD017 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and properties of p-tert-butylcyclohexyl acetate isomers

An In-depth Technical Guide to the Synthesis and Properties of p-tert-butylcyclohexyl Acetate Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Olfactive Significance of Isomeric Purity

Para-tert-butylcyclohexyl acetate (PTBCHA) is a synthetic aroma chemical of significant importance in the fragrance industry, valued for its versatile and pleasant scent profile.[1][2] It is not a single entity but exists as two geometric isomers, cis and trans, which possess markedly different olfactory characteristics.[1][3] The trans-isomer is characterized by a rich, woody fragrance, while the cis-isomer presents a more intense and floral aroma.[3] This subtle difference in molecular geometry translates to a significant divergence in sensory perception, making the control of the isomeric ratio a critical aspect of its industrial production and application in perfumery, cosmetics, and household products.[1][2][3] This guide provides a comprehensive overview of the synthesis of p-tert-butylcyclohexyl acetate, the methodologies for the separation of its isomers, and a comparative analysis of their distinct properties.

Synthesis of p-tert-butylcyclohexyl Acetate: A Two-Step Process

The industrial synthesis of p-tert-butylcyclohexyl acetate is a two-stage process that begins with the hydrogenation of p-tert-butylphenol to produce p-tert-butylcyclohexanol, which is then followed by the esterification of the resulting alcohol.[1][3] The stereochemical outcome of the final product is largely determined in the initial hydrogenation step.

Step 1: Hydrogenation of p-tert-butylphenol

The catalytic hydrogenation of p-tert-butylphenol is the pivotal stage where the desired cis/trans ratio of the intermediate, p-tert-butylcyclohexanol, is established. The choice of catalyst is the most critical factor influencing the stereoselectivity of this reaction.

-

Favoring the trans-Isomer: The use of a Raney nickel catalyst in the hydrogenation of p-tert-butylphenol predominantly yields the trans-isomer of p-tert-butylcyclohexanol.[3]

-

Favoring the cis-Isomer: Conversely, a rhodium-on-carbon catalyst promotes the formation of a high percentage of the cis-isomer.[3][4] The presence of an acid co-catalyst, such as hydrogen chloride or sulfuric acid, with the rhodium catalyst can further enhance the selectivity towards the cis-isomer.[4][5][6]

The reaction is typically carried out in a solvent, such as isopropyl alcohol, under hydrogen pressure.[7] The temperature and pressure of the reaction are also important parameters that can be optimized to maximize conversion and selectivity.[7][8]

-

Reaction Setup: A high-pressure autoclave reactor is charged with p-tert-butylphenol, a suitable solvent (e.g., isopropyl alcohol), and the chosen catalyst (e.g., Raney nickel for the trans-isomer or rhodium-on-carbon for the cis-isomer).[7][9]

-

Hydrogenation: The reactor is sealed and purged with nitrogen before being pressurized with hydrogen to the desired level (e.g., 15 atm).[7] The reaction mixture is then heated to the target temperature (e.g., 80°C) and stirred vigorously.[7]

-

Monitoring and Work-up: The reaction progress is monitored by measuring the uptake of hydrogen. Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

-

Isolation: The solvent is removed under reduced pressure to yield the crude p-tert-butylcyclohexanol, which can be used directly in the next step or purified further.

Step 2: Esterification of p-tert-butylcyclohexanol

The second stage of the synthesis involves the esterification of the p-tert-butylcyclohexanol isomer mixture with an acetylating agent, typically acetic anhydride or acetic acid, in the presence of an acid catalyst.[10][11] This reaction proceeds without altering the isomeric ratio established during the hydrogenation step.

Commonly used acid catalysts for this esterification include sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins like Amberlyst-15.[10][12][13] The use of heterogeneous catalysts like ion-exchange resins is gaining traction due to their environmental benefits and ease of separation from the reaction mixture.[10][13]

-

Reaction Setup: A reaction flask equipped with a stirrer, condenser, and thermometer is charged with p-tert-butylcyclohexanol, acetic anhydride (typically in a slight molar excess), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).[12][14]

-

Reaction: The mixture is heated to a temperature of 100-110°C and stirred for several hours.[12] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled. The excess acetic anhydride and acetic acid are removed, often by washing with a sodium bicarbonate solution.[11] The organic layer is then washed with water and dried over an anhydrous salt like magnesium sulfate.

-

Purification: The crude p-tert-butylcyclohexyl acetate is then purified, typically by vacuum distillation, to yield the final product.[12]

Separation of cis and trans Isomers

While the synthesis can be tailored to favor one isomer, achieving a high isomeric purity often requires a subsequent separation step. The separation of the cis and trans isomers of p-tert-butylcyclohexyl acetate can be challenging due to their similar physical properties. However, two primary methods are employed:

-

Fractional Distillation: The cis and trans isomers of p-tert-butylcyclohexanol have slightly different boiling points, which allows for their separation by fractional distillation.[3] The cis-isomer generally has a lower boiling point and can be distilled from the mixture.[3] This method is often used to enrich the concentration of the desired isomer.

-

Chromatography: For achieving very high isomeric purity, chromatographic techniques such as column chromatography or preparative gas chromatography are more effective.[15][16] These methods exploit the differential adsorption of the isomers onto a stationary phase.

Workflow for Synthesis and Separation of p-tert-butylcyclohexyl Acetate Isomers

Caption: Synthesis and separation workflow for p-tert-butylcyclohexyl acetate isomers.

Comparative Properties of cis and trans Isomers

The distinct properties of the cis and trans isomers of p-tert-butylcyclohexyl acetate are summarized in the table below. It is important to note that commercial products are often mixtures, and the physical constants can vary with the isomeric ratio.[3]

| Property | cis-p-tert-butylcyclohexyl acetate | trans-p-tert-butylcyclohexyl acetate | References |

| Olfactory Profile | Intense, floral | Rich, woody | [1][3] |

| Boiling Point | Generally lower than the trans-isomer | Generally higher than the cis-isomer | [3] |

| Density (at 25°C) | ~0.934 g/mL (for mixture) | ~0.934 g/mL (for mixture) | [3][17] |

| Refractive Index (n20/D) | ~1.452 (for mixture) | ~1.452 (for mixture) | [3][17] |

| Freezing Point | -9°C (for high cis-content) | Not specified | [11] |

Conclusion

The synthesis and separation of the cis and trans isomers of p-tert-butylcyclohexyl acetate are critical processes in the fragrance industry, driven by the distinct olfactory properties of each isomer. The stereochemical outcome of the synthesis is primarily controlled during the catalytic hydrogenation of p-tert-butylphenol, with the choice of catalyst being the determining factor. While the synthesis can be directed to favor one isomer, achieving high purity often necessitates subsequent separation by methods such as fractional distillation or chromatography. A thorough understanding of the synthesis pathways and the properties of the individual isomers is essential for researchers and professionals in the fields of chemistry and fragrance development to effectively utilize this versatile aroma chemical.

References

-

Selectivity Engineering and Efficacy of the Ru–Ni@RGO Catalyst in Hydrogenation of p-tert-Butylphenol to p-tert-Butylcyclohexanol - ACS Publications. [Link]

- DE19604791A1 - Hydrogenation of phenolic compounds, e.g. p-tert.

-

Chemical Insights into 4-tert-Butylcyclohexyl Acetate (PTBCHA): Synthesis, Properties, and Olfactory Applications in China. [Link]

-

Kinetics of Esterification of P-tert.butyl cyclohexanol with Acetic acid over Ion Exchange Resin Catalyst | Request PDF - ResearchGate. [Link]

-

Selectivity Engineering and Efficacy of the Ru–Ni@RGO Catalyst in Hydrogenation of p-tert-Butylphenol to p-tert-Butylcyclohexanol | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

-

OTBCHA and PTBCHA in the fragrances world | ECSA Chemicals. [Link]

-

Stereoselective hydrogenation of p- tert-butylphenol over supported rhodium catalyst | Request PDF - ResearchGate. [Link]

- EP0998444B1 - Process for the preparation of 4-tert.

-

Kinetics of Synthesis of Perfumery Grade p-tert-Butylcyclohexyl Acetate Over Ion Exchange Resin Catalyst | Request PDF - ResearchGate. [Link]

-

Gas-phase hydrogenation of 4- tert-butylphenol over Pt/SiO 2 - ResearchGate. [Link]

- CN103193638A - Synthetic method of perfume o-tert-butylcyclohexyl acetate - Google P

-

4‑tert‑butylcyclohexyl Acetate | Aroma Chemicals Supplier. [Link]

-

4-tert-Butylcyclohexyl acetate, cis- Properties - EPA. [Link]

-

woody acetate - Fragrance University. [Link]

-

trans-4-t-BUTYLCYCLOHEXANOL - Organic Syntheses Procedure. [Link]

-

PTBCHA - World's Leading Aroma Chemical Manufacturer, Supplier and Exporter. [Link]

-

Vertenex® (CAS N° 32210-23-4) - ScenTree. [Link]

-

4-tert-Butylcyclohexyl acetate | C12H22O2 | CID 36081 - PubChem. [Link]

-

trans-woody acetate, 1900-69-2 - The Good Scents Company. [Link]

-

2-tert-Butylcyclohexyl acetate, cis- | C12H22O2 | CID 21116400 - PubChem. [Link]

-

4-tert-Butylcyclohexyl acetate - the NIST WebBook. [Link]

-

Process for preparing 4-tert.-butylcyclohexanol - European Patent Office - EP 0755910 A2 - Googleapis.com. [Link]

- US3880925A - Separation and purification of cis and trans isomers - Google P

- CN1188098A - Method for preparing 4-tert-butylcyclohexanol and 4-tert-butylcyclohexyl acetate - Google P

-

Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes | Request PDF - ResearchGate. [Link]

Sources

- 1. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]

- 2. 4‑tert‑butylcyclohexyl Acetate | Aroma Chemicals Supplier [chemicalbull.com]

- 3. 4-tert-Butylcyclohexyl acetate | 32210-23-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN1188098A - Method for preparing 4-tert-butylcyclohexanol and 4-tert-butylcyclohexyl acetate - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN103193638A - Synthetic method of perfume o-tert-butylcyclohexyl acetate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]

- 12. O-TERT-BUTYLCYCLOHEXYL ACETATE synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. 4-tert-Butylcyclohexyl acetate, mixture of cis and trans 99 32210-23-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Applications of 4-tert-Butylcyclohexyl Acetate

Introduction

4-tert-Butylcyclohexyl acetate is a synthetic aroma chemical that has carved a significant niche in the fragrance and flavor industries.[1] Valued for its versatile and pleasant scent profile, this colorless liquid is a key ingredient in a vast array of consumer and industrial products.[1][2] Its unique molecular structure, which includes a bulky tert-butyl group on a cyclohexane ring, gives rise to distinct cis and trans isomers, each contributing a unique olfactory character.[3][4] This guide provides a comprehensive technical overview of 4-tert-butylcyclohexyl acetate, delving into its chemical properties, synthesis, the critical role of its isomers, and its diverse applications, with a focus on providing actionable insights for researchers and product development professionals.

Chemical and Physical Properties

4-tert-Butylcyclohexyl acetate, with the chemical formula C₁₂H₂₂O₂, is a stable, flammable liquid incompatible with strong oxidizing agents.[3][4] It is also known by trade names such as Lorysia® and Vertenex®.[4] A thorough understanding of its physicochemical properties is essential for its effective application in various formulations.

| Property | Value | Source |

| Molecular Weight | 198.30 g/mol | [5] |

| Boiling Point | 228-230 °C @ 25 mm Hg | [3][4] |

| Density | 0.934 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.452 | [3][4] |

| Flash Point | > 100°C | [6] |

| Solubility | Insoluble in water (<0.0396g/l) | [4][7] |

| log Pow | 4.8 at 25 °C | [7] |

| Appearance | Colorless to pale yellow liquid | [8] |

The Critical Role of Isomerism: Cis vs. Trans

The orientation of the acetate group relative to the tert-butyl group on the cyclohexane ring results in two stereoisomers: cis-4-tert-butylcyclohexyl acetate and trans-4-tert-butylcyclohexyl acetate. The ratio of these isomers in a mixture is a critical determinant of the final scent profile.[3][4]

Commercial grades of 4-tert-butylcyclohexyl acetate are typically sold as mixtures of these isomers, and the composition can be accurately determined using gas chromatography.[3][4] The cis-isomer is often considered to have more favorable aromatic characteristics.[8]

Caption: Synthesis workflow for 4-tert-butylcyclohexyl acetate.

Applications in the Fragrance and Flavor Industries

The primary application of 4-tert-butylcyclohexyl acetate is as a fragrance ingredient due to its pleasant, long-lasting, and versatile aroma. [1][8]It is a staple in the perfumer's palette, used as a blender and modifier in a wide variety of fragrance compositions. [6][9]

Fine Fragrances and Perfumery

In fine fragrances, 4-tert-butylcyclohexyl acetate serves as a foundational base note, providing support to more volatile top and middle notes. [10]Its excellent substantivity allows it to cling to skin and fabrics, ensuring a long-lasting scent experience. [10]It is particularly valued for its ability to impart a clean, modern musk character, offering an ethical and sustainable alternative to traditional animal-derived musks. [10]

Personal Care and Cosmetics

The pleasant woody and floral notes of 4-tert-butylcyclohexyl acetate make it a popular choice for scenting a wide range of personal care and cosmetic products, including:

-

Soaps and Shampoos: It provides a lasting fragrance that enhances the user's cleansing experience. [8][11]* Creams and Lotions: Its incorporation adds a sensory dimension to skincare routines. [8][11]* Deodorants: Its stability and pleasant scent help to mask unpleasant odors. [8]

Household and Industrial Products

Beyond personal care, 4-tert-butylcyclohexyl acetate is extensively used in household and industrial applications to impart a fresh and clean scent:

-

Detergents and Fabric Softeners: It provides a long-lasting woody fragrance to laundry. [8]* Air Fresheners and Room Sprays: Its distinctive woody scent helps to create a pleasant indoor environment. [8]* Cleaning Products: It is used to mask the chemical odors of cleaning agents and leave behind a pleasant aroma. [8]

Flavoring Agent

While its primary use is in fragrances, 4-tert-butylcyclohexyl acetate also finds application as a flavoring agent in the food and beverage industry. [1]It can impart a mild, sweet, and refreshing note to products such as beverages, confectionery, and baked goods. [12]

Safety and Toxicology

4-tert-Butylcyclohexyl acetate has undergone toxicological and dermatological analysis and is considered safe for use as a fragrance ingredient at current declared levels. [3][13]Key safety findings include:

-

Genotoxicity: It is not expected to be genotoxic. [13]* Skin Sensitization: It does not pose a safety concern for skin sensitization under current use levels. [13]* Photoirritation and Photoallergenicity: It is not considered to be photoirritating or photoallergenic. [13]* Respiratory Toxicity: The exposure to 4-tert-butylcyclohexyl acetate is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. [13]* Environmental Fate: It is not considered to be Persistent, Bioaccumulative, and Toxic (PBT). [13]

Conclusion

4-tert-Butylcyclohexyl acetate is a versatile and indispensable aroma chemical with a broad spectrum of applications, primarily in the fragrance industry. Its value lies in its pleasant and enduring scent profile, which can be tailored by controlling the ratio of its cis and trans isomers. A thorough understanding of its synthesis, properties, and the nuances of its isomeric forms allows for its strategic use in creating sophisticated and appealing fragrances for a wide range of consumer and industrial products. As the demand for clean, long-lasting, and ethically sourced fragrance ingredients continues to grow, 4-tert-butylcyclohexyl acetate is poised to remain a key component in the perfumer's toolkit.

References

-

4-tert-butylcyclohexyl Acetate | Aroma Chemicals Supplier. (n.d.). Universal Aroma Chemicals. Retrieved February 10, 2026, from [Link]

-

4-Tert-Butylcyclohexyl Acetate manufacturers and suppliers in China. (n.d.). ODOWELL. Retrieved February 10, 2026, from [Link]

- Process for the preparation of 4-tert.-butylcyclohexyl acetate. (n.d.). Google Patents.

-

RIFM fragrance ingredient safety assessment, 4-tert-butylcyclohexyl acetate, CAS Registry Number 32210-23-4. (2025, June 27). Food and Chemical Toxicology. Retrieved February 10, 2026, from [Link]

-

The Allure of Woody Notes: Exploring 4-tert-Butylcyclohexyl Acetate in Modern Fragrances. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 10, 2026, from [Link]

-

PTBCHA, cis 4-tert-butylcyclohexyl acetate. (n.d.). eternis.com. Retrieved February 10, 2026, from [Link]

-

The Sweet, Woody Notes of 4-tert-Butylcyclohexyl Acetate in Your Favorite Products. (n.d.). LinkedIn. Retrieved February 10, 2026, from [Link]

-

Chemical Properties of 4-tert-Butylcyclohexyl acetate (CAS 104-05-2). (n.d.). Cheméo. Retrieved February 10, 2026, from [Link]

-

4-tert-Butylcyclohexyl acetate | C12H22O2 | CID 36081. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

4-TERT-BUTYLCYCLOHEXYL ACETATE – Ingredient. (n.d.). COSMILE Europe. Retrieved February 10, 2026, from [Link]

- Method for preparing 4-tert-butylcyclohexanol and 4-tert-butylcyclohexyl acetate. (n.d.). Google Patents.

-

PTBCHA Super, 4-tert-butylcyclohexyl acetate. (n.d.). eternis.com. Retrieved February 10, 2026, from [Link]

-

What is 4-tert-BUTYLCYCLOHEXYL ACETATE. (n.d.). EWG Skin Deep®. Retrieved February 10, 2026, from [Link]

-

4-tert-Butylcyclohexyl acetate. (2025, May 20). HBNO Bulk. Retrieved February 10, 2026, from [Link]

-

Fragrance material review on 4-tert-butylcyclohexyl acetate. (2025, August 7). ResearchGate. Retrieved February 10, 2026, from [Link]

-

woody acetate. (n.d.). Fragrance University. Retrieved February 10, 2026, from [Link]

-

4-tert-BUTYLCYCLOHEXYL ACETATE | Substance. (n.d.). EWG. Retrieved February 10, 2026, from [Link]

-

Process for preparing 4-tert.-butylcyclohexanol. (n.d.). European Patent Office. Retrieved February 10, 2026, from [Link]

-

4-tert-Butylcyclohexyl acetate (CAS 32210-23-4). (n.d.). Scent.vn. Retrieved February 10, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-tert-Butylcyclohexyl acetate | 32210-23-4 [chemicalbook.com]

- 4. 4-Tert-Butylcyclohexyl Acetate manufacturers and suppliers in China - ODOWELL [odowell.com]

- 5. 4-tert-Butylcyclohexyl acetate | C12H22O2 | CID 36081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PTBCHA, cis 4-tert-butylcyclohexyl acetate - eternis.com [eternis.com]

- 7. 4-tert-Butylcyclohexyl acetate - Safety Data Sheet [chemicalbook.com]

- 8. 4‑tert‑butylcyclohexyl Acetate | Aroma Chemicals Supplier [chemicalbull.com]

- 9. Fragrance University [fragranceu.com]

- 10. 4-tert-butylcyclohexyl Acetate For Long-lasting Musk Effects In Fine Fragrances [chemicalbull.com]

- 11. nbinno.com [nbinno.com]

- 12. leapchem.com [leapchem.com]

- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Unveiling the Toxicological Profile of 4-tert-butylcyclohexyl Acetate: A Technical Guide for Scientists and Professionals

Introduction: A Fragrance Ingredient Under the Microscope

4-tert-butylcyclohexyl acetate, a synthetic fragrance ingredient valued for its woody and floral scent, is a common component in a wide array of consumer products, from perfumes and soaps to detergents and cosmetics.[1] This technical guide provides a comprehensive overview of the toxicological profile of 4-tert-butylcyclohexyl acetate, offering crucial insights for researchers, scientists, and professionals in drug development and product safety assessment. This document delves into the chemical properties, manufacturing processes, and extensive toxicological data, presenting a holistic view of its safety profile.

This guide will explore the knowns and unknowns, providing a detailed analysis of the available scientific literature. While a significant body of research exists, critical data gaps, particularly concerning its metabolic fate, will be highlighted to guide future research endeavors.

Chemical Identity and Physicochemical Properties

4-tert-butylcyclohexyl acetate is a member of the carboxylic ester family.[2] It exists as a mixture of cis and trans isomers, with the cis-isomer possessing a more intense floral scent and the trans-isomer a richer, woody aroma.[3] The ratio of these isomers can vary in commercial products, which has minimal impact on the substance's physical constants.[3]

| Property | Value | Source |

| Chemical Name | 4-tert-butylcyclohexyl acetate | [2] |

| CAS Number | 32210-23-4 | [2] |

| Molecular Formula | C₁₂H₂₂O₂ | [4] |

| Molecular Weight | 198.30 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 228-230 °C at 25 mmHg | [3] |

| Density | 0.934 g/mL at 25 °C | [3] |

| Vapor Pressure | 7.9 Pa at 25°C | [3] |

| Solubility | Data not readily available |

Manufacturing Process and Industrial Applications

The synthesis of 4-tert-butylcyclohexyl acetate typically involves a two-step process. The first step is the catalytic hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol.[3] The choice of catalyst influences the resulting isomer ratio; a Raney nickel catalyst yields a higher percentage of the trans-isomer, while a rhodium-carbon catalyst favors the formation of the cis-isomer.[3] The second step is the acetylation of the 4-tert-butylcyclohexanol intermediate.[3]

The primary application of 4-tert-butylcyclohexyl acetate is as a fragrance ingredient in a vast range of consumer goods, including:

-

Perfumes and Colognes

-

Soaps and Body Washes

-

Shampoos and Conditioners

-

Detergents and Fabric Softeners

-

Air Fresheners

-

Cosmetics and Personal Care Products[1]

Toxicological Assessment: A Detailed Examination

The safety of 4-tert-butylcyclohexyl acetate has been evaluated by the Research Institute for Fragrance Materials (RIFM), which concluded that it is safe for its intended use in fragrance products under current concentration levels. The following sections detail the available toxicological data.

Metabolism and Toxicokinetics: A Critical Data Gap

A significant gap in the toxicological profile of 4-tert-butylcyclohexyl acetate is the lack of publicly available data on its metabolism and toxicokinetics. Studies detailing its absorption, distribution, metabolism, and excretion (ADME) in biological systems are not readily found in the scientific literature. It is hypothesized that, as an ester, 4-tert-butylcyclohexyl acetate is likely to be hydrolyzed in the body to 4-tert-butylcyclohexanol and acetic acid. However, without experimental data, this remains a supposition. Understanding the metabolic fate of this compound is crucial for a complete risk assessment.

Acute Toxicity

4-tert-butylcyclohexyl acetate exhibits a low order of acute toxicity based on animal studies.

| Route | Species | Value | Classification | Source |

| Oral | Rat | LD50: 3550 mg/kg | Minimally toxic | [5][6] |

| Dermal | Rabbit | LD50: >4680 mg/kg | Not classified | [1] |

| Inhalation | - | Data not available | - |

These values indicate that a large single dose would be required to cause acute toxic effects.

Skin Irritation and Sensitization

4-tert-butylcyclohexyl acetate is classified as a skin irritant.[5][6]

The potential for 4-tert-butylcyclohexyl acetate to cause skin sensitization (allergic contact dermatitis) has been a focus of evaluation. The substance is classified as a skin sensitizer.[7] While the Research Institute for Fragrance Materials (RIFM) has concluded there are no safety concerns for skin sensitization under the current declared levels of use, some evidence suggests a potential for dermal sensitization in humans.[8]

-

Experimental Design for Sensitization Studies: The potential for a substance to cause skin sensitization is often evaluated using methods like the local lymph node assay (LLNA) in animals and the human repeated insult patch test (HRIPT). The HRIPT involves repeated application of the substance to the skin of human volunteers under controlled conditions to assess the induction of allergic contact dermatitis.[9][10][11]

Genotoxicity and Carcinogenicity

There is a lack of long-term carcinogenicity studies for 4-tert-butylcyclohexyl acetate in the publicly available literature.

Reproductive and Developmental Toxicity

The RIFM expert panel has concluded that there are no safety concerns for reproductive toxicity at the current levels of use.[2]

A developmental toxicity study in Sprague-Dawley rats evaluated the effects of oral administration of 4-tert-butylcyclohexyl acetate during gestation.

-

Maternal Toxicity: At doses of 160 and 640 mg/kg/day, increased salivation was observed. The highest dose of 640 mg/kg/day was associated with more severe maternal toxicity, including reduced body weight gain and mortality.

-

Developmental Toxicity: Reduced fetal body weights and transient delays in fetal development were observed at the maternally toxic dose of 640 mg/kg/day.

-

No-Observed-Adverse-Effect Level (NOAEL): The maternal and developmental NOAEL was determined to be 160 mg/kg/day.

Based on this study, 4-tert-butylcyclohexyl acetate is not considered a developmental toxicant in rats at doses that are not maternally toxic.

Respiratory Toxicity

Environmental Fate and Ecotoxicity

4-tert-butylcyclohexyl acetate is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[2] Studies on its biodegradability indicate that it is not readily biodegradable, with a 54% degradation after 28 days in a manometric respirometry test (OECD 301F).[2] It is classified as toxic to aquatic life with long-lasting effects.[7]

| Endpoint | Species | Value | Source |

| Acute Fish Toxicity | Cyprinus carpio (Carp) | LC50 (96h): 8.6 mg/L | [3] |

| Acute Daphnia Toxicity | Daphnia magna | EC50 (48h): 5.3 mg/L | [3] |

| Algae Toxicity | Desmodesmus subspicatus | EC50 (72h): 22 mg/L | [3] |

Regulatory Status and Exposure Limits

There are no specific occupational exposure limits (OELs) established by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA) or the American Conference of Governmental Industrial Hygienists (ACGIH) for 4-tert-butylcyclohexyl acetate. In the European Union, it is regulated under the Cosmetics Regulation (EC) No 1223/2009.

Conclusion and Future Directions

4-tert-butylcyclohexyl acetate possesses a generally low order of systemic toxicity. The primary toxicological concerns are skin irritation and sensitization. While the available data from the Research Institute for Fragrance Materials and other sources provide a solid foundation for its safety assessment in consumer products, a significant data gap exists concerning its metabolism and toxicokinetics.

Future research should prioritize in vivo and in vitro studies to elucidate the ADME properties of 4-tert-butylcyclohexyl acetate. This information would provide a more complete understanding of its biological fate and potential for systemic effects, further strengthening the scientific basis for its continued safe use in a wide range of consumer applications. Additionally, long-term inhalation and carcinogenicity studies would provide a more comprehensive toxicological profile.

References

-

Eternis Fine Chemicals Ltd. (2015, May 19). SAFETY DATA SHEET: 4-tert-butylcyclohexyl acetate. Retrieved from [Link]

- Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Buschmann, J., ... & Wright, Z. M. (2020). RIFM fragrance ingredient safety assessment, 4-tert-butylcyclohexyl acetate, CAS Registry Number 32210-23-4. Food and Chemical Toxicology, 143, 111553.

- Bhatia, S. P., Letizia, C. S., & Api, A. M. (2008). Fragrance material review on 4-tert-butylcyclohexyl acetate. Food and Chemical Toxicology, 46(11 Suppl), S74-S78.

- (This reference is not cited in the text)

- (This reference is not cited in the text)

- (This reference is not cited in the text)

-

PubChem. 4-tert-Butylcyclohexyl acetate. Retrieved from [Link]

- Politano, V. T., McGinty, D., Lewis, E. M., Hoberman, A. M., Diener, R. M., & Api, A. M. (2012). Evaluation of the developmental toxicity of 4-tert-butylcyclohexyl acetate in Sprague-Dawley rats. International journal of toxicology, 31(5), 477–482.

-

ResearchGate. Evaluation of the Developmental Toxicity of 4-Tert-Butylcyclohexyl Acetate in Sprague-Dawley Rats. Retrieved from [Link]

- (This reference is not cited in the text)

- (This reference is not cited in the text)

- (This reference is not cited in the text)

- Api, A. M., Basketter, D. A., Cadby, P. A., Lalko, J. F., & Safford, R. J. (2008). The human repeated insult patch test in the 21st century: a commentary.

-

Cosmetic Ingredient Review. (2023, September 12). Skin Sensitization Risk Assessment and Confidence in New Approach Methodologies. Retrieved from [Link]

-

ALS Global. (2024, October 22). HRIPT Study: Ensuring Safety in Cosmetic Products. Retrieved from [Link]

Sources

- 1. almacgroup.com [almacgroup.com]

- 2. 4-tert-Butylcyclohexyl acetate | C12H22O2 | CID 36081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-tert-Butylcyclohexyl acetate | 32210-23-4 [chemicalbook.com]

- 4. 4-tert-Butylcyclohexyl acetate, mixture of cis and trans 99 32210-23-4 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of the developmental toxicity of 4-tert-butylcyclohexyl acetate in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-tert-Butylcyclohexyl acetate [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Absorption, Distribution, Metabolism and Excretion of Biopharmaceutical Drug Products [ouci.dntb.gov.ua]

- 10. Metabolism and disposition of 4-t-butylcatechol in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Subchronic, reproductive, and maternal toxicity studies with tertiary butyl acetate (TBAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemo-Sensory Architecture: The Evolution and Synthesis of Synthetic Woody Odorants

Executive Summary: The Shift from Extraction to Architecture

The history of woody fragrances is a timeline of diminishing natural resources driving chemical innovation. Historically, the woody olfactory family relied on the extraction of Santalum album (Sandalwood), Aquilaria (Agarwood), and Salvia sclarea (Clary Sage). However, the depletion of natural stocks and the need for higher substantivity (tenacity) necessitated the transition to synthetic analogs.

This guide details the discovery and synthesis of the three dominant classes of synthetic woody odorants:

-

The Campholenic Aldehyde Derivatives (Sandalwood analogs, e.g., Javanol).[1][2]

-

The Amber-Woody Complex (Ambroxide and its precursors).

-

The Ionone-Woody Axis (Iso E Super and Georgywood).

Mechanistic Basis: The "Sandalophore" Model

To design potent woody odorants, one must understand the biological target. Unlike the lock-and-key model of enzymes, olfactory receptors (ORs) often rely on a "loose-fit" hydrophobic interaction.

Receptor Interaction (hOR1G1)

Research identifies hOR1G1 as a primary receptor for

-

Bulky Hydrophobic Moiety: Usually a bicyclic system (e.g., bicyclo[2.2.1]heptane or bicyclo[3.1.0]hexane).

-

Spacer: A rigid alkyl or alkenyl chain.

-

Polar Headgroup: An alcohol group (-OH), essential for hydrogen bonding with receptor residues (likely Tyr260 or similar polar residues in the transmembrane helices).

The distance between the bulky lipophilic center and the hydroxyl group is critical (approx. 4–5 Å).

Figure 1: Signal transduction pathway for woody odorants acting on G-Protein Coupled Receptors.

Module 1: The Sandalwood Revolution (Campholenic Derivatives)

The most chemically sophisticated class of woody synthetics stems from

Case Study: Javanol (Givaudan)

Discovered by Bajgrowicz and Fráter (1996), Javanol represents the pinnacle of this class. It possesses a threshold hundreds of times lower than natural santalol.[3]

Chemical Logic: Javanol replaces the flexible alkene side chains of earlier molecules (like Sandalore) with cyclopropane rings .

-

Effect: The cyclopropanes introduce rigidity, locking the molecule into a bioactive conformation that fits the hOR1G1 receptor more effectively than the natural substrate.

Synthesis Protocol: The Double Cyclopropanation

The synthesis is an elegant application of the Simmons-Smith reaction.

-

Rearrangement:

-Pinene oxide -

Aldol Condensation: Reaction with 2-butanone (MEK)

-

Reduction: 1,2-reduction to the allylic alcohol.

-

Double Cyclopropanation: The critical step where both the ring double bond and the chain double bond are converted to cyclopropanes.

Figure 2: Synthetic pathway from alpha-Pinene to Javanol via double cyclopropanation.[4][5][6]

Module 2: The Ionone-Woody Axis (Iso E Super)

Iso E Super (IFF) is arguably the most successful synthetic fragrance molecule in history. It provides a "velvety" woody-amber effect.

The Isomer Dilemma

Commercially, Iso E Super is a mixture of isomers.

-

Isomer B: The major constituent (approx. 60%), but has a high odor threshold (weak).

-

Isomer G (Arborone/Iso Gamma Super): Present at only ~5%, but possesses an odor threshold 100,000x lower than Isomer B. It carries the heavy lifting of the olfactory profile.

Synthesis: Diels-Alder Chemistry

The synthesis relies on the Diels-Alder reaction, a powerful tool for creating six-membered rings.[7]

-

Dienophile: 3-methyl-3-penten-2-one (derived from acetaldehyde + MEK).

-

Diene: Myrcene.

-

Cyclization: The resulting adduct is cyclized using an acid catalyst (e.g., Phosphoric acid).

Module 3: The Amber-Woody Axis (Ambroxide)

Ambroxide ((-)-Ambrox) is the anchor of the "Amber" family, originally derived from Ambergris (whale excretion).

Semi-Synthesis from Sclareol

Modern production utilizes Sclareol , a diterpene extracted from Clary Sage (Salvia sclarea).

Protocol Overview:

-

Oxidative Degradation: Sclareol is treated with oxidants (e.g., Chromic acid historically, now O3 or H2O2) to cleave the side chain, yielding Sclareolide .

-

Reduction: Sclareolide (a lactone) is reduced to the diol Ambradiol .

-

Cyclization: Acid-catalyzed dehydration closes the furan ring to form Ambroxide.

Experimental Protocol: Synthesis of a Sandalwood Analog

Note: This generic protocol describes the synthesis of a campholenic aldehyde derivative (Sandalore-type), illustrating the core aldol-reduction workflow.

Materials

- -Campholenic aldehyde (ACA)

-

2-Butanone (MEK)

-

Sodium Hydroxide (aq)

-

Sodium Borohydride (NaBH4)

-

Methanol

-

Toluene (for extraction)

Procedure

Step 1: Aldol Condensation [8]

-

Charge a reactor with 2-Butanone (excess, 3 eq) and NaOH (catalytic amount). Heat to 50°C.

-

Add

-Campholenic aldehyde dropwise over 2 hours. The excess ketone minimizes self-condensation of the aldehyde. -

Monitor via GC-MS for the disappearance of ACA.

-

Neutralize with dilute HCl, separate phases, and distill the excess MEK.

-

Result: 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-3-penten-2-one.

Step 2: Selective Reduction

-

Dissolve the ketone from Step 1 in Methanol at 0°C.

-

Add NaBH4 (0.3 eq) in small portions. Rationale: NaBH4 reduces the ketone to an alcohol but leaves the alkene double bonds intact at low temperatures.

-

Stir for 1 hour. Quench with water.

-

Extract with Toluene, wash with brine, and dry over MgSO4.

-

Purification: Fractional distillation under high vacuum (<1 mbar).

Step 3: Validation

-

NMR: Verify the presence of the hydroxyl proton and the retention of the cyclopentene double bond.

-

Olfactory Check: The product should exhibit a creamy, woody sandalwood profile.[9]

Comparative Data Summary

The following table contrasts the key synthetic woody molecules against the natural benchmark.

| Molecule | Type | Precursor | Odor Threshold (ng/L air) | Tenacity (Blotter) |

| (-)- | Natural | Santalum album | ~4.0 | ~400 hours |

| Sandalore | Synthetic | Campholenic Ald. | ~110.0 | ~200 hours |

| Polysantol | Synthetic | Campholenic Ald. | ~1.5 | ~400 hours |

| Javanol | Synthetic | Campholenic Ald. | 0.02 | >400 hours |

| Iso E Super | Synthetic | Myrcene | ~500 (Isomer B) | ~170 hours |

| Iso Gamma | Synthetic | Myrcene | 0.005 | >300 hours |

Note: The ultra-low threshold of Javanol and Iso Gamma highlights the efficiency of rigid, receptor-optimized structures.

References

-

Bajgrowicz, J. A., & Fráter, G. (2000). Allocampholenic derivatives and their use as odorants. US Patent 5,707,961. Link

-

Kraft, P., Bajgrowicz, J. A., Denis, C., & Fráter, G. (2000). Odds and Trends: Recent Developments in the Chemistry of Odorants. Angewandte Chemie International Edition, 39(17), 2980-3010. Link

-

Ohloff, G., Pickenhagen, W., & Kraft, P. (2011). Scent and Chemistry: The Molecular World of Odors. Wiley-VCH. Link

-

Givaudan. (2024). Javanol Technical Data Sheet. Link

-

Chapuis, C. (2011). The Chemistry of Scent and Fragrance. In: Helvetica Chimica Acta, Special Issue on Fragrance Chemistry. Link

Sources

- 1. Javanol (198404-98-7) – Premium Woody Sandalwood Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. de-kruiderie.nl [de-kruiderie.nl]

- 3. de-kruiderie.nl [de-kruiderie.nl]

- 4. US8450533B2 - Cyclopropanation process - Google Patents [patents.google.com]

- 5. EP2190803A1 - Cyclopropanation process - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. fraterworks.com [fraterworks.com]

Methodological & Application

Application Notes & Protocols: Synthesis of 4-tert-Butylcyclohexyl Acetate via Acid-Catalyzed Acetylation

Abstract

This document provides a comprehensive guide for the synthesis of 4-tert-butylcyclohexyl acetate through the acetylation of 4-tert-butylcyclohexanol using acetic anhydride. This esterification reaction is a cornerstone of organic synthesis, notable for its application in the fragrance industry, where the cis and trans isomers of the product possess distinct and desirable aromatic profiles.[1][2] We will delve into the underlying acid-catalyzed mechanism, provide a detailed, field-tested experimental protocol, and outline methods for purification and characterization. The causality behind experimental choices, safety considerations, and expected outcomes are explained to ensure researchers can replicate and adapt this procedure with confidence and scientific rigor.

Scientific Principles and Mechanism

The conversion of an alcohol to an ester using an acid anhydride is a classic example of nucleophilic acyl substitution. While the reaction can proceed without a catalyst, the rate is often impractically slow.[3] The introduction of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), significantly accelerates the reaction by enhancing the electrophilicity of the anhydride.

2.1 The Role of the Acid Catalyst

The reaction is initiated by the protonation of one of the carbonyl oxygens of acetic anhydride by the acid catalyst.[4][5] This protonation makes the associated carbonyl carbon a much more potent electrophile, readily susceptible to nucleophilic attack by the hydroxyl group of 4-tert-butylcyclohexanol. This activation is a critical step, as alcohols are generally weak nucleophiles.[5]

2.2 Reaction Mechanism Pathway

The acid-catalyzed acetylation follows a well-established multi-step pathway:

-

Protonation of Acetic Anhydride: A carbonyl oxygen on the acetic anhydride is protonated by sulfuric acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The hydroxyl oxygen of 4-tert-butylcyclohexanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other half of the original anhydride molecule.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating a molecule of acetic acid (a stable leaving group) and yielding a protonated form of the final ester.

-

Deprotonation: The protonated ester is deprotonated, typically by the hydrogensulfate ion (HSO₄⁻) or another base in the medium, to yield the final product, 4-tert-butylcyclohexyl acetate, and regenerate the acid catalyst.[4][6]

Caption: Acid-catalyzed mechanism for the acetylation of an alcohol.

2.3 Stereochemical Considerations

4-tert-butylcyclohexanol exists as cis and trans diastereomers. The large tert-butyl group acts as a conformational lock, preferentially occupying the equatorial position to minimize steric strain.

-

In trans-4-tert-butylcyclohexanol , the hydroxyl group is also in an equatorial position.

-

In cis-4-tert-butylcyclohexanol , the hydroxyl group is forced into an axial position.

The equatorial hydroxyl group in the trans isomer is less sterically hindered and therefore generally more reactive towards acetylation than the axial hydroxyl group of the cis isomer.[7] This difference in reactivity can influence the final isomer ratio of the product if starting with a mixture.

Experimental Protocol

This protocol details the synthesis of 4-tert-butylcyclohexyl acetate on a laboratory scale.

3.1 Materials and Reagents

| Reagent | CAS No. | Formula | MW ( g/mol ) | Properties |

| 4-tert-Butylcyclohexanol | 98-52-2 | C₁₀H₂₀O | 156.27 | White solid, mixture of isomers.[8] |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Colorless liquid, corrosive, lachrymator.[9] |

| Sulfuric Acid (conc.) | 7664-93-9 | H₂SO₄ | 98.08 | Colorless liquid, highly corrosive. |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Volatile, flammable liquid. |

| Sodium Bicarbonate (5% aq.) | 144-55-8 | NaHCO₃ | 84.01 | Used for neutralization. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |

3.2 Safety and Handling

-

Acetic Anhydride: Highly corrosive, a lachrymator, and reacts violently with water.[9] It causes severe skin burns and eye damage and can be harmful if swallowed or inhaled.[10] Always handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact. Handle with extreme care, using appropriate PPE.

-

General Precautions: The reaction can be exothermic. Perform the addition of reagents slowly and with cooling if necessary. Ensure the reaction setup is secure and well-ventilated.

3.3 Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylcyclohexanol (7.8 g, 50 mmol).

-

Reagent Addition: In a chemical fume hood, add acetic anhydride (7.5 mL, 79.5 mmol, ~1.6 equivalents) to the flask.

-

Catalyst Addition: Carefully add 5-10 drops of concentrated sulfuric acid to the stirring mixture. Causality Note: The acid catalyst is essential to protonate the anhydride, thereby activating it for nucleophilic attack by the alcohol.

-

Reaction: Gently warm the mixture to approximately 50-60°C using a water bath and maintain this temperature with stirring for 60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching and Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the mixture into a separatory funnel containing 50 mL of cold water.

-

Add 30 mL of diethyl ether to the separatory funnel, stopper it, and shake gently, venting frequently to release any pressure. Causality Note: Diethyl ether serves as the extraction solvent to move the organic product from the aqueous phase.

-

Separate the layers and discard the lower aqueous layer.

-

-

Neutralization:

-

Wash the organic layer sequentially with two 30 mL portions of 5% aqueous sodium bicarbonate solution. Causality Note: This wash neutralizes the sulfuric acid catalyst and removes the excess acetic anhydride by converting it to sodium acetate, which is water-soluble. Be cautious as CO₂ gas will be evolved.

-

Wash the organic layer with one 30 mL portion of deionized water.

-

-

Drying and Solvent Removal:

-

Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Decant or filter the dried solution to remove the drying agent.

-

Remove the diethyl ether using a rotary evaporator to yield the crude 4-tert-butylcyclohexyl acetate.

-

3.4 Purification

The boiling point of the starting material (4-tert-butylcyclohexanol) is very close to that of the product (4-tert-butylcyclohexyl acetate), making simple distillation challenging for complete separation.[11] For high purity, fractional distillation or column chromatography is recommended.

Workflow and Characterization

Caption: General experimental workflow for synthesis and analysis.

4.1 Product Characterization

Confirmation of product formation is achieved through spectroscopic analysis.

-

Infrared (IR) Spectroscopy: The most significant change will be the disappearance of the broad O-H stretching band from the starting alcohol (typically around 3200-3600 cm⁻¹) and the appearance of a strong C=O stretching band for the ester carbonyl group (typically around 1735-1750 cm⁻¹). A C-O stretch for the ester will also appear around 1200-1250 cm⁻¹.

-

¹H NMR Spectroscopy: The proton on the carbon bearing the oxygen (-CH-O-) will shift significantly downfield from ~3.5-4.0 ppm in the alcohol to ~4.5-5.0 ppm in the ester. A new singlet corresponding to the acetyl methyl protons (CH₃-C=O) will appear around 2.0 ppm.

-

¹³C NMR Spectroscopy: The formation of the ester is confirmed by the appearance of a new resonance for the carbonyl carbon around 170 ppm.

Expected Results

5.1 Reaction Parameters

| Parameter | 4-tert-Butylcyclohexanol | Acetic Anhydride | Product (Theoretical) |

| Mass / Volume | 7.8 g | 7.5 mL (8.1 g) | 9.9 g |

| Moles | 0.050 mol | 0.0795 mol | 0.050 mol |

| Equivalents | 1.0 | 1.59 | 1.0 |

-

Rationale for Excess Acetic Anhydride: Using an excess of acetic anhydride helps to drive the reaction equilibrium towards the product side, maximizing the conversion of the limiting reagent (the alcohol).

5.2 Yield

Typical yields for this reaction range from 75-90%, depending on the efficiency of the work-up and purification steps. Incomplete reaction or loss of product during transfers and washes are the primary sources of yield reduction.

References

-

Chemguide. (n.d.). Mechanism for the esterification reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

- Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2391.

- Google Patents. (n.d.). EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate.

-

PubChem. (n.d.). 4-tert-Butylcyclohexyl acetate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

- Shirini, F., Zolfigol, M. A., & Mohammadi, K. (2003). Acetylation and Formylation of Alcohols in the Presence of Silica Sulfuric Acid.

- Shirini, F., Zolfigol, M. A., & Mohammadi, K. (2003). Silica sulfuric acid as a mild and efficient reagent for the acetylation of alcohols in solution and under solvent free conditio. Synlett.

-

Chegg. (2020). Solved Need help with making a chemical equation using the. Retrieved from [Link]

-

Chegg. (2022). Solved 1. Cis/trans-4-tert-butylcyclohexanol reacts with. Retrieved from [Link]

- Google Patents. (n.d.). CN1188098A - Method for preparing 4-tert-butylcyclohexanol and 4-tert-butylcyclohexyl acetate.

-

Organic Syntheses. (n.d.). cis-4-tert-BUTYLCYCLOHEXANOL. Retrieved from [Link]

-

YouTube. (2021). Acylation of Alcohols, Part 2: with Other Acylating Reagents. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-tert-Butylcyclohexyl acetate. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-tert-Butylcyclohexyl acetate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for preparing 4-tert.-butylcyclohexanol - EP 0755910 A2. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-Butylcyclohexanol. Retrieved from [Link]

-

YouTube. (2020). Acetylation Reaction Mechanism-Organic Chemistry. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

-

lookchem. (n.d.). Cas 105906-07-8,4-TERT-BUTYLCYCLOHEXYL ACETIC ACID. Retrieved from [Link]

-

YouTube. (2020). Acylation using an anhydride. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-tert-Butylcyclohexyl acetate. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-tert-Butylcyclohexyl acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid and Efficient Method for Acetylation of Alcohols and Phenols with Acetic Anhydride Catalyzed by Silica Sulfate. Retrieved from [Link]

-

Chemguide. (n.d.). The reaction of acid anhydrides with water, alcohols and phenol. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Which one of the following is the least effective method for the synthesis of the compound shown?. Retrieved from [Link]

-

ScienceDirect. (2025). RIFM fragrance ingredient safety assessment, 4-tert-butylcyclohexyl acetate, CAS Registry Number 32210-23-4. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 4-tert-Butylcyclohexyl acetate | 32210-23-4 [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Solved 1. Cis/trans-4-tert-butylcyclohexanol reacts with | Chegg.com [chegg.com]

- 8. fishersci.com [fishersci.com]

- 9. dsusd-keenan.safeschoolssds.com [dsusd-keenan.safeschoolssds.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]

Application Notes & Protocols: Stereoselective Catalytic Hydrogenation of 4-tert-butylphenol

Introduction: The Significance of Stereoisomeric Cyclohexanols

The catalytic hydrogenation of substituted phenols into their corresponding cyclohexanol derivatives is a cornerstone reaction in synthetic organic chemistry, providing access to valuable intermediates for various industries. 4-tert-butylcyclohexanol, in particular, is a key precursor in the fragrance and flavor industry. It exists as two distinct diastereomers: cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol.[1][2] The stereochemical configuration of these isomers profoundly impacts their physical and olfactory properties, making the selective synthesis of a specific isomer a critical objective.

This guide provides a comprehensive overview of the principles and detailed protocols for the stereoselective hydrogenation of 4-tert-butylphenol. We will explore how the choice of catalyst and reaction conditions can be strategically manipulated to favor the formation of either the thermodynamically less stable cis-isomer or the more stable trans-isomer.[3][4]

Scientific Background: Mechanism and Stereocontrol

The hydrogenation of phenols over heterogeneous metal catalysts is a complex process involving the stepwise saturation of the aromatic ring.[5] The reaction is widely understood to proceed through a key intermediate, 4-tert-butylcyclohexanone.[6][7][8] The subsequent hydrogenation of this ketone intermediate is the stereodetermining step, governing the final cis:trans ratio of the 4-tert-butylcyclohexanol product.

The stereoselectivity of this reaction is not arbitrary; it is directed by several key factors:

-

Catalyst Choice: Group VIII metals are typically employed, with rhodium and palladium exhibiting distinct and often opposing stereoselectivities.[6][9]

-

Reaction Conditions: The solvent, temperature, hydrogen pressure, and presence of acidic or basic additives can influence the keto-enol equilibrium of the cyclohexanone intermediate and its adsorption orientation on the catalyst surface, thereby affecting the product distribution.[6][12] For instance, hydrogenation in acidic solutions often leads to the cis-alcohol, while basic conditions can favor the trans-isomer.[6]

Reaction Pathway Visualization

The following diagram illustrates the hydrogenation pathway from the starting material to the final isomeric products via the ketone intermediate.

Caption: Reaction pathway for 4-tert-butylphenol hydrogenation.

Experimental Protocols

This section provides two distinct, detailed protocols for achieving high selectivity towards either the cis or trans isomer of 4-tert-butylcyclohexanol.

Protocol 1: cis-Selective Hydrogenation Using a Rhodium Catalyst

This protocol is designed to maximize the yield of cis-4-tert-butylcyclohexanol, leveraging the known selectivity of rhodium catalysts, particularly in the presence of an acidic additive.[10][11]

Materials and Reagents

-

4-tert-butylphenol (99%)

-

5% Rhodium on Carbon (Rh/C) catalyst

-

Methanol (Anhydrous)

-

Hydrochloric Acid (HCl), 1M solution in diethyl ether

-

Hydrogen (H₂) gas, high purity (≥99.99%)

-

Nitrogen (N₂) gas, high purity

-

Celite™ or another filter aid

Equipment

-

High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

-

Glass liner for the autoclave.

-

Schlenk line or glovebox for inert atmosphere handling.

-

Buchner funnel and filtration flask.

-

Rotary evaporator.

Procedure

-

Reactor Preparation: Ensure the autoclave and its glass liner are clean and dry. Place a magnetic stir bar into the liner.

-

Charging the Reactor: Under a nitrogen atmosphere, add the following to the glass liner:

-

4-tert-butylphenol (e.g., 5.0 g, 33.3 mmol)

-

5% Rh/C catalyst (e.g., 250 mg, 5 wt% of substrate)

-

Anhydrous Methanol (50 mL)

-

-

Acid Addition: Add a small amount of the HCl solution (e.g., 0.1 mL).

-

Scientist's Note: The acid promotes the formation of the cis-isomer. The optimal amount may require fine-tuning based on the specific catalyst batch and desired selectivity.

-

-

Sealing and Purging: Securely seal the autoclave. Purge the system by pressurizing with N₂ (to ~5 bar) and venting three times, followed by three purges with H₂ gas.

-

Reaction Execution:

-

Pressurize the reactor with H₂ to the desired pressure (e.g., 20 bar).[4]

-

Begin vigorous stirring.

-

Heat the reactor to the target temperature (e.g., 60 °C).

-

Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 12-24 hours.

-

-

Work-up and Isolation:

-

Cool the reactor to room temperature and carefully vent the excess H₂ pressure.

-

Purge the reactor with N₂.

-

Open the reactor and dilute the reaction mixture with additional methanol.

-

Filter the mixture through a pad of Celite™ to remove the catalyst. Wash the filter cake with methanol.

-

Combine the filtrates and remove the solvent using a rotary evaporator to yield the crude product.

-

-

Analysis:

-

Determine the conversion and cis:trans ratio using Gas Chromatography (GC) or ¹H NMR spectroscopy.[13]

-

NMR Analysis Note: In the ¹H NMR spectrum, the methine proton on the carbon bearing the hydroxyl group is diagnostic. This proton appears around 4.0 ppm for the cis-isomer and is shifted upfield to around 3.5 ppm for the trans-isomer.[13]

-

Protocol 2: trans-Selective Hydrogenation Using a Palladium Catalyst

This protocol aims to produce the thermodynamically favored trans-4-tert-butylcyclohexanol using a standard palladium on carbon catalyst.[3][4]

Materials and Reagents

-

4-tert-butylphenol (99%)

-

5% Palladium on Alumina (Pd/Al₂O₃) or 5% Palladium on Carbon (Pd/C)

-

Isopropanol or Ethanol

-

Hydrogen (H₂) gas, high purity (≥99.99%)

-

Nitrogen (N₂) gas, high purity

-

Celite™ or another filter aid

Equipment

-

Same as in Protocol 1.

Procedure

-

Reactor Preparation: Prepare the autoclave and liner as described in Protocol 1.

-

Charging the Reactor: Under a nitrogen atmosphere, add the following to the glass liner:

-

Sealing and Purging: Seal and purge the autoclave as described in Protocol 1.

-

Reaction Execution:

-

Work-up and Isolation: Follow the same work-up and isolation procedure as in Protocol 1.

-

Analysis: Analyze the final product for conversion and isomer ratio using GC or ¹H NMR spectroscopy as detailed previously.

Data Summary and Workflow

Comparative Data Table

The following table summarizes the expected outcomes from the protocols described above, based on literature findings.

| Parameter | Protocol 1: cis-Selective | Protocol 2: trans-Selective |

| Catalyst | 5% Rh/C | 5% Pd/Al₂O₃ |

| Solvent | Methanol | Isopropanol |

| Additive | HCl | None |

| H₂ Pressure | ~20 bar | ~50 bar |

| Temperature | ~60 °C | ~100 °C |

| Expected Conversion | >95% | >95% |

| Major Product | cis-4-tert-butylcyclohexanol | trans-4-tert-butylcyclohexanol |

| Expected cis:trans Ratio | ≥ 90:10 | ≤ 15:85 |

General Experimental Workflow

Caption: General workflow for catalytic hydrogenation experiments.

Conclusion

The stereoselective hydrogenation of 4-tert-butylphenol is a highly controllable process. By judiciously selecting the catalyst and tuning reaction parameters, researchers can synthesize 4-tert-butylcyclohexanol with a high preference for either the cis or trans diastereomer. A rhodium-based system under acidic conditions is effective for producing the cis-isomer, while a palladium catalyst under more forcing conditions reliably yields the thermodynamically stable trans-isomer. The protocols and principles outlined in this guide provide a robust foundation for researchers and drug development professionals working with these important chemical transformations.

References

- Gas-phase hydrogenation of 4-tert-butylphenol over Pt/SiO2 - Kinetics and stereoselectivity. (n.d.). Vertex AI Search.

- Gas-phase hydrogenation of 4- tert-butylphenol over Pt/SiO 2 - ResearchGate. (n.d.). ResearchGate.

- Catalyst for Phenol Hydrogenation to Cyclohexanol. (n.d.).

- Hydrogenation of Phenol with Different Catalysts in Supercritical Alcohol - Atlantis Press. (n.d.). Atlantis Press.

- Control of stereoselectivity in 4-tert-butylphenol hydrogenation over a carbon-supported rhodium catalyst by carbon dioxide solvent - CSIR-NCL Library, Pune. (n.d.).

- trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC - NIH. (n.d.). NIH.

- Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - RSC Publishing. (n.d.). RSC Publishing.